molecular formula C10H9NO2 B13653017 2-(Aminomethyl)benzofuran-6-carbaldehyde

2-(Aminomethyl)benzofuran-6-carbaldehyde

Katalognummer: B13653017
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: SCDGHBBEVQGRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)benzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an aminomethyl group at the second position and a carbaldehyde group at the sixth position of the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives. The acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofuran derivatives . Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of titanium trichloride and zinc powder in refluxing tetrahydrofuran (THF) is a common industrial method for the synthesis of benzofurans . This method allows for efficient cyclization and high yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(Aminomethyl)benzofuran-6-carboxylic acid.

    Reduction: Formation of 2-(Aminomethyl)benzofuran-6-methanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)benzofuran-6-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Aminomethyl)benzofuran-6-carbaldehyde is unique due to the presence of both an aminomethyl and a carbaldehyde group on the benzofuran ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C10H9NO2

Molekulargewicht

175.18 g/mol

IUPAC-Name

2-(aminomethyl)-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C10H9NO2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,6H,5,11H2

InChI-Schlüssel

SCDGHBBEVQGRHM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C=O)OC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.